2-(3-methoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
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Overview
Description
2-(3-methoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a complex organic compound that belongs to the class of benzothiadiazine derivatives
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
Therefore, its bioavailability and the impact of its ADME properties on its pharmacological effects are currently unknown .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione typically involves the reaction of 3-methoxyaniline with chlorosulfonic acid to form the corresponding sulfonamide. This intermediate is then cyclized with phosgene to yield the benzothiadiazine ring system. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the yield and reduce the production costs. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-dione
- 2-(3-methoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Uniqueness
Compared to similar compounds, this compound exhibits unique chemical stability and reactivity, making it a valuable compound for various applications. Its distinct structural features, such as the presence of the methoxy group and the benzothiadiazine ring, contribute to its specific biological activities and chemical properties.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c1-20-11-6-4-5-10(9-11)16-14(17)15-12-7-2-3-8-13(12)21(16,18)19/h2-9H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZITBMOVRUEJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)NC3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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